1-Methyl-4-(4-pyridinylmethyl)piperazine

Description

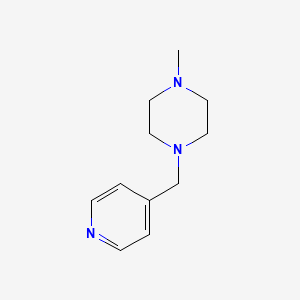

1-Methyl-4-(4-pyridinylmethyl)piperazine is a piperazine derivative characterized by a methyl group at the 1-position and a 4-pyridinylmethyl substituent at the 4-position of the piperazine ring. This compound is frequently utilized as a building block in medicinal chemistry to enhance solubility or target engagement in drug candidates .

Properties

Molecular Formula |

C11H17N3 |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

1-methyl-4-(pyridin-4-ylmethyl)piperazine |

InChI |

InChI=1S/C11H17N3/c1-13-6-8-14(9-7-13)10-11-2-4-12-5-3-11/h2-5H,6-10H2,1H3 |

InChI Key |

UFRQXKOKLIMLBO-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=NC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Physicochemical Properties

- Solubility: Compounds with ethylene/methylene spacers (e.g., quinolone-piperazine hybrids) exhibit superior aqueous solubility (80 μM at pH 2.0–6.5) due to balanced pKa (~6–7) .

- pKa: Direct attachment of piperazine to aromatic cores (e.g., quinolones) lowers pKa (<3.8), reducing solubility at physiological pH . Pyridinylmethyl and benzyl groups may increase basicity, enhancing interaction with acidic biological targets .

Metabolic Stability and Reactivity

- Piperazine moieties are prone to oxidative degradation (e.g., dealkylation by MnO₂). 1-Phenylpiperazine derivatives oxidize faster than pyridinylmethyl analogues, suggesting the latter may offer improved metabolic stability .

- This compound ’s pyridine ring may resist oxidative cleavage, prolonging bioavailability in vivo .

Q & A

Q. What are the common synthetic pathways for 1-Methyl-4-(4-pyridinylmethyl)piperazine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step coupling reactions between piperazine derivatives and pyridine-based precursors. Key steps include:

- N-alkylation of the piperazine ring using methylating agents (e.g., methyl iodide) under inert atmospheres.

- Cross-coupling reactions (e.g., Buchwald-Hartwig amination) to attach the pyridinylmethyl group, often catalyzed by palladium or nickel complexes .

- Purification via column chromatography (silica gel, methanol/dichloromethane eluent) or recrystallization from acetonitrile.

Optimization strategies : Adjusting solvent polarity (DMSO vs. acetonitrile), catalyst loading (0.5–5 mol%), and temperature (60–120°C) can improve yields (typically 50–85%) .

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

Methodological validation involves:

Q. What are the key chemical properties influencing this compound’s reactivity?

- Basicity : The piperazine nitrogen (pKa ~9.5) facilitates protonation in acidic media, enhancing solubility for biological assays .

- Electrophilic Substitution : The pyridine ring undergoes nitration or halogenation at the 3-position due to electron-withdrawing effects of the methylpiperazine group .

- Stability : Hydrolytically stable in pH 4–8 buffers but degrades under strong oxidative conditions (e.g., H2O2) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in receptor binding studies involving this compound?

Discrepancies in binding affinity (e.g., µ-opioid vs. serotonin receptors) require:

- Competitive Radioligand Assays : Use tritiated ligands (e.g., [³H]-naloxone) to quantify IC50 values under standardized buffer conditions (pH 7.4, 25°C) .

- Molecular Dynamics Simulations : Analyze piperazine ring flexibility and pyridine π-stacking interactions to explain selectivity variations .

- Meta-Analysis : Cross-reference datasets from orthogonal techniques (SPR, ITC) to validate outliers .

Q. What computational strategies predict the compound’s interactions with biological targets?

- Docking Studies : Use AutoDock Vina with receptor PDB IDs (e.g., 5T1A for dopamine D3) to model binding poses. Focus on hydrogen bonds between the piperazine NH and Asp110 .

- QSAR Models : Correlate substituent effects (e.g., pyridine methylation) with IC50 values using Hammett σ constants .

- Free Energy Perturbation (FEP) : Calculate ΔΔG for trifluoromethyl analogs to prioritize synthetic targets .

Q. How can crystallographic data address challenges in structure-activity relationship (SAR) studies?

- Hydrogen Bond Networks : Resolve C–H⋯O interactions (2.8–3.2 Å) between the pyridine ring and adjacent residues to explain potency differences in analogs .

- Torsional Angle Analysis : Compare crystal structures (e.g., CCDC 1942579) to identify conformers with optimal receptor fit .

- Disorder Modeling : Address electron density ambiguities (e.g., in halogenated derivatives) via refinement with 0.5:0.5 occupancy ratios .

Notes

- Contradictory Evidence : Discrepancies in catalytic efficiency (Pd vs. Ni systems) may arise from ligand steric effects, requiring controlled solvent polarity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.